Ubisindine
Overview
Description
Ubisindine is a chemical compound known for its antiarrhythmic properties. It belongs to the class of isoindolone derivatives, which are known for their diverse biological activities, including anti-inflammatory, nootropic, anxiolytic, and sedative effects .
Preparation Methods
The synthesis of ubisindine involves several steps. One common method includes the reaction of oxoisoindolium hexachloroantimonate with different nitriles to form 2-azoniaallene salts. These salts undergo cyclization upon heating, resulting in tetracyclic compounds . Another method involves the reaction of oxoisoindoloquinazolinium hexachloroantimonate with p-toluidine, followed by neutralization with sodium carbonate to yield the corresponding free base
Chemical Reactions Analysis
Ubisindine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others. Common reagents for these reactions include halogens and other nucleophiles.
Cyclization: As mentioned in the preparation methods, this compound can undergo cyclization reactions to form tetracyclic compounds.
Scientific Research Applications
Ubisindine has several scientific research applications:
Chemistry: this compound is used as a building block in organic synthesis to create various heterocyclic compounds.
Biology: It has been studied for its antimicrobial activity against different bacterial strains.
Mechanism of Action
The mechanism of action of ubisindine involves its interaction with specific molecular targets in the body. As an antiarrhythmic agent, this compound likely affects ion channels in cardiac cells, stabilizing the cardiac rhythm. The exact molecular pathways and targets involved in its action are not fully understood .
Comparison with Similar Compounds
Ubisindine is unique among isoindolone derivatives due to its specific antiarrhythmic properties. Similar compounds include:
Indoprofen: Known for its anti-inflammatory properties.
Pazinaclone and Pagoclone: These compounds have anxiolytic and sedative effects.
Each of these compounds has distinct biological activities, highlighting the versatility of isoindolone derivatives in medicinal chemistry.
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23/h5-13,19H,3-4,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYIBRGXWAWBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865267 | |
Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26070-78-0 | |
Record name | Ubisindine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026070780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UBISINDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV251T245M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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